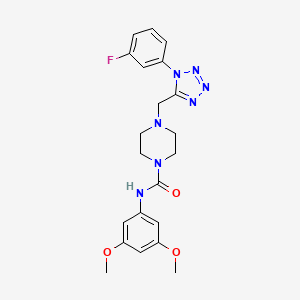

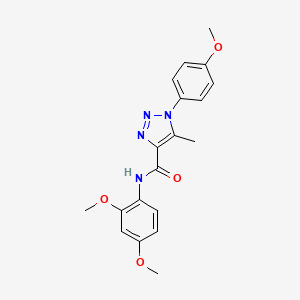

![molecular formula C13H12N4OS2 B2817629 (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 433704-07-5](/img/structure/B2817629.png)

(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained .Molecular Structure Analysis

The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts has been discussed . Extensive NMR analysis and ultimately X-ray crystallography were used to demonstrate both the regiochemistry and stereochemistry of the addition products, arising from derivatisation of the exocyclic 2-amino group .Chemical Reactions Analysis

The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts has been discussed . This process leads to the formation of diverse structures .Scientific Research Applications

Anticancer Activity

The compound and its analogs have been synthesized and evaluated for their potential anticancer activities. Notably, specific derivatives have shown potent growth inhibition against melanoma and ovarian cancer cell lines, with compound 3i exhibiting significant cytotoxicity against melanoma UACC-257 and OVCAR-8 ovarian cancer cells. These findings suggest that certain derivatives could serve as lead compounds for further structural optimization as antitumor agents (Penthala, Reddy, & Crooks, 2011).

Fluorescent Chemical Sensing

Research has demonstrated the synthesis and characterization of a derivative that shows a specific fluorescent quenching effect upon interaction with Co2+ ions, indicating its potential as a selective fluorescent chemical sensor for Co2+ detection. This unique property underscores the compound's utility in the development of targeted chemical sensors (Li Rui-j, 2013).

Anti-Inflammatory and Antimicrobial Agents

Further investigations have led to the synthesis of derivatives exhibiting anti-inflammatory activity. One study reports the synthesis of new benzylidene imidazolidine and thiazolidine derivatives, evaluated for anti-inflammatory effects through the carrageenin-induced paw edema test, showcasing the compound's relevance in developing anti-inflammatory treatments (Santos et al., 2005). Additionally, derivatives have been studied for their antimicrobial properties, with certain compounds exhibiting promising antibacterial and antifungal activities, potentially offering new avenues for addressing infectious diseases (Horishny et al., 2022).

Molecular Docking and Structural Analysis

Molecular docking and structural analysis of certain derivatives have provided insights into their potential binding modes and interactions with biological targets. This information is critical for understanding the compound's mechanism of action and for guiding the design of more effective therapeutic agents. Crystal structure and Hirshfeld surface analysis have further detailed the molecular and supramolecular characteristics of these compounds, facilitating the understanding of their biological activities and interactions (Khelloul et al., 2016).

Properties

IUPAC Name |

5-[(E)-1H-benzimidazol-2-yliminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-2-17-11(18)10(20-13(17)19)7-14-12-15-8-5-3-4-6-9(8)16-12/h3-7,18H,2H2,1H3,(H,15,16)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKEGCPIMFLDA-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(SC1=S)/C=N/C2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)

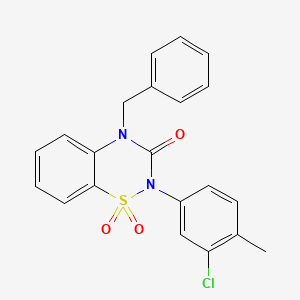

![Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2817561.png)

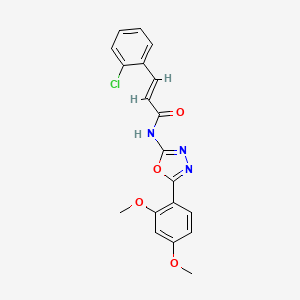

![N-(sec-butyl)-4-(3-{2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2817563.png)

![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)

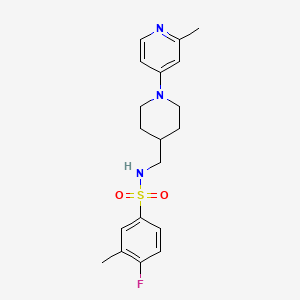

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2817565.png)

![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2817568.png)